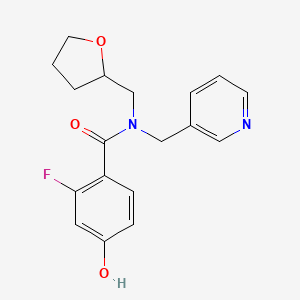
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone, also known as DTBM-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone acts as a competitive antagonist of the glycine receptor α3 subtype. This means that it binds to the receptor site and prevents the binding of glycine, which is the natural ligand for the receptor. By inhibiting the activity of the α3 subtype, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes.
Biochemical and Physiological Effects
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone selectively inhibits the α3 subtype of glycine receptors, with little to no effect on other subtypes. In vivo studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes, such as pain perception, locomotor activity, and anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has several advantages for lab experiments, including its selectivity for the α3 subtype of glycine receptors, its potency, and its ability to modulate inhibitory neurotransmission. However, there are also limitations to its use, such as its potential off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone. One potential direction is to further investigate its mechanism of action and potential off-target effects. Another direction is to explore its potential therapeutic applications, such as in the treatment of pain and anxiety disorders. Additionally, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone could be used as a tool for studying the role of glycine receptors in various physiological and pathological processes.
Synthesemethoden
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2,3,6-trifluorophenylacetic acid with thionyl chloride to form 2,3,6-trifluorophenylacetyl chloride. The second step involves the reaction of 3,3-dimethylmorpholine with sodium hydride to form the sodium salt of 3,3-dimethylmorpholine, which is then reacted with 2,3,6-trifluorophenylacetyl chloride to form (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has potential applications in scientific research as a tool for studying ion channels. Specifically, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to selectively inhibit the glycine receptor α3 subtype, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. By selectively inhibiting this subtype, researchers can better understand the role of glycine receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-13(2)7-19-6-5-17(13)12(18)10-8(14)3-4-9(15)11(10)16/h3-4H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGASVZEUZATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C(C=CC(=C2F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)

![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)

![2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)